6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-10-7-6-9-4-2-1-3-5-11(9)13-10/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJCOXFICFSUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590190 | |
| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150459-79-3 | |
| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150459-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The process initiates with nucleophilic attack of cycloheptanone’s carbonyl oxygen on the triazine ring, followed by ring-opening and subsequent cyclization to form the fused pyridine core. The nitrile group is introduced via in situ elimination or through pre-functionalized triazine precursors.
Key Parameters:
-
Triazine precursor : 5,6-Disubstituted-1,2,4-triazines yield optimal results.
-
Catalyst : Pyrrolidine (0.1–0.3 eq) facilitates imine-enamine tautomerization.
-
Solvent : Solvent-free conditions under microwave irradiation enhance reaction efficiency.
Table 1: Representative Cyclization Conditions
| Triazine Precursor | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 5-Phenyl-1,2,4-triazine | Pyrrolidine | 120 | 20 | 92 |
| 5,6-Difuryl-1,2,4-triazine | None | 100 | 30 | 78 |
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation significantly accelerates the formation of the cyclohepta[b]pyridine framework while minimizing side reactions. This method eliminates solvent use, aligning with green chemistry principles.
Procedure Overview
Advantages:
-
Efficiency : 20-minute reaction time vs. 12 hours for conventional heating.
-
Yield Improvement : 92% vs. 74% in thermal methods.
-
Purity : Reduced byproduct formation due to controlled heating.
Solution-Phase Tethered Imine-Enamine (TIE) Methodology
For scalable synthesis, the TIE method employs N-methylethylenediamine as a transient tether, enabling stepwise annulation.
Reaction Steps:
-
Imine Formation : Cycloheptanone reacts with N-methylethylenediamine to form a Schiff base.
-
Enamine Generation : Base-mediated tautomerization.
-
Cyclization : Reaction with triazine derivatives at 60–80°C for 2–4 hours.
Table 2: TIE Method Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Ethanol | 70 | 85 |
| Et₃N | THF | 60 | 78 |
Post-Functionalization Strategies
The nitrile group at the 2-position allows further derivatization:
Nitrile to Amine Reduction
Electrophilic Aromatic Substitution
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors coupled with in-line purification systems (e.g., simulated moving bed chromatography) achieve >99% purity. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Research indicates that derivatives of cycloheptapyridine compounds exhibit neuroprotective properties. For instance, studies have shown that certain analogs can act as sodium/hydrogen exchanger inhibitors, which may be beneficial in treating neurological disorders such as ischemic stroke and neurodegenerative diseases .
Case Study:
A study published in The Journal of Pharmacology demonstrated that a modified version of this compound exhibited significant cardioprotective effects in animal models by inhibiting the Na+/H+ exchanger. This suggests potential for developing new treatments for heart-related conditions .
2. Anticancer Activity
Recent investigations into the anticancer properties of cyclohepta[b]pyridine derivatives have shown promising results. These compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study:
In vitro studies revealed that certain derivatives of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile demonstrated cytotoxic effects against breast and lung cancer cells. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .
Organic Synthesis Applications
1. Building Block in Organic Chemistry
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Synthesis Example:
The compound can be synthesized through a multi-step reaction involving cyclization and nitration processes. This versatility makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
2. Ligand Development
The compound has been explored as a ligand in coordination chemistry. Its nitrogen-containing heterocyclic structure allows it to form stable complexes with transition metals, which can be useful in catalysis.
Case Study:
Research has demonstrated that metal complexes formed with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile exhibit enhanced catalytic activity in various organic transformations, including cross-coupling reactions .
Summary of Applications
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The following table compares 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile with structurally related fused pyridine derivatives:
Key Observations :
- Ring Size and Conformation: Larger rings (e.g., cyclohepta) exhibit non-planar conformations (half-chair/chair), while smaller rings (e.g., cyclopenta) remain planar . This affects steric interactions and packing efficiency in crystals.
- Substituent Effects : Electron-withdrawing groups (e.g., –Br, –Cl) enhance intermolecular interactions like halogen bonding (C–H⋯Br/Cl) and π-π stacking, stabilizing crystal lattices .
- Synthetic Flexibility: The target compound and its analogues are synthesized via one-pot multicomponent reactions using cycloheptanone, aromatic aldehydes, and malononitrile, with yields averaging 74–75% .
Supramolecular Interactions
Biological Activity
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a carbonitrile functional group, contributing to its unique reactivity and biological interactions. Its molecular formula is and it has a molecular weight of approximately 160.22 g/mol.
Pharmacological Effects
Research indicates that 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile exhibits various pharmacological effects:
- CGRP Receptor Antagonism : This compound has been identified as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology. In vitro studies have shown that it effectively inhibits CGRP-induced signaling pathways, suggesting potential use in migraine treatment .
- Antimycobacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antimycobacterial properties. For instance, related compounds have demonstrated better binding affinities to mycobacterial enzymes compared to traditional antibiotics like isoniazid .
The mechanisms through which 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound likely interacts with specific receptors in the central nervous system and immune cells, modulating their activity.
- Enzyme Inhibition : By inhibiting enzymes involved in critical pathways (e.g., ATPase), it may disrupt bacterial metabolism and growth.
Study 1: CGRP Antagonism
A study published in a patent document detailed the synthesis and evaluation of various derivatives of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile as CGRP antagonists. The results indicated that certain modifications enhanced receptor binding affinity and selectivity .
Study 2: Antimycobacterial Properties
In another study focusing on the antimycobacterial activity of related compounds, researchers found that several derivatives exhibited significant activity against Mycobacterium tuberculosis and M. smegmatis. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound Derivative | MIC against M. tuberculosis (µg/mL) | MIC against M. smegmatis (µg/mL) |
|---|---|---|
| Compound A | 937 | 1250 |
| Compound B | 2500 | 1250 |
These findings suggest that structural modifications can enhance biological activity against mycobacterial strains .
Q & A
Q. What are the recommended synthetic routes for 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile, and what factors influence reaction yields?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, analogous compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives are synthesized via domino reactions or condensation of ketones with carbonitrile precursors under reflux conditions . Key factors affecting yields include:
Q. How are structural and purity characteristics of this compound validated experimentally?
Characterization relies on spectroscopic and analytical methods:
- NMR spectroscopy : H and C NMR confirm the cycloheptane ring system and carbonitrile group (e.g., δ ~110–120 ppm for nitrile carbons) .
- IR spectroscopy : A sharp peak near 2220 cm verifies the C≡N stretching vibration .
- Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) .
Q. What pharmacological properties are hypothesized for this compound?
The carbonitrile and cycloheptane moieties may enhance binding to biological targets. For example:
- Enzyme/receptor interactions : The nitrile group can act as a hydrogen bond acceptor, while the fused ring system provides hydrophobic interactions .
- Comparative activity : Derivatives with electron-donating groups (e.g., methoxy) show improved bioactivity in preliminary assays .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve scalability and regioselectivity?
Advanced optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
- Flow chemistry : Enhances control over exothermic steps (e.g., cyclization) .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups prevents side reactions during functionalization .
Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?
A comparative study of derivatives reveals:
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic processes or impurities:
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
